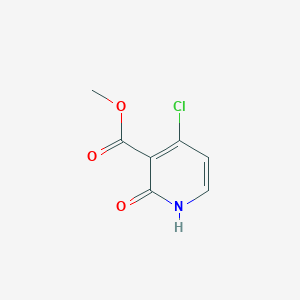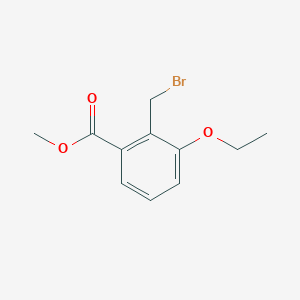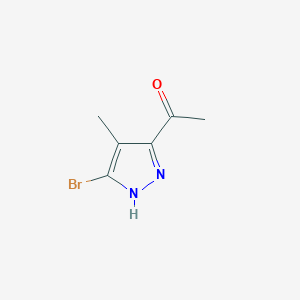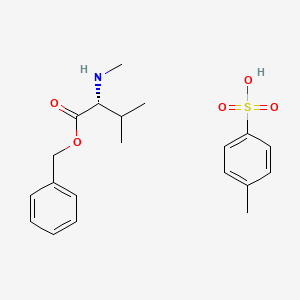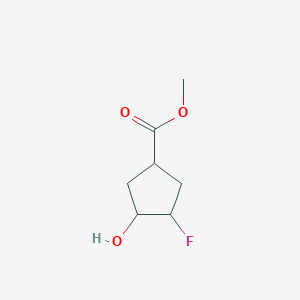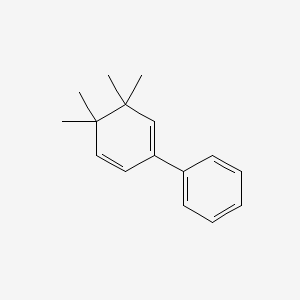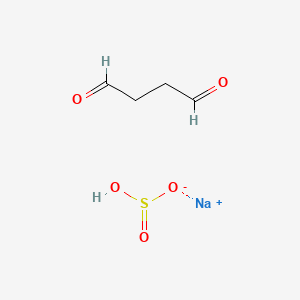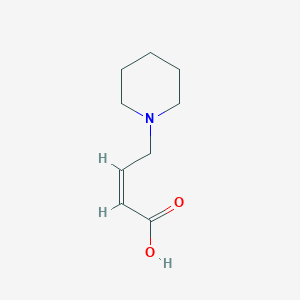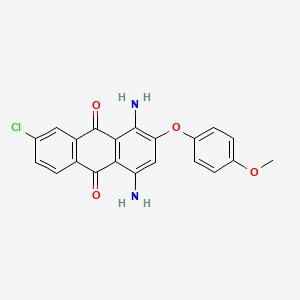
1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and methoxyphenoxy groups attached to the anthracene core. These functional groups contribute to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Nitration: The starting anthracene compound undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Chlorination: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Etherification: The methoxyphenoxy group is introduced through an etherification reaction using appropriate phenol derivatives and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino, chloro, and methoxyphenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments with specific color properties.
Mecanismo De Acción
The mechanism of action of 1,4-diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-2-methoxy-9,10-anthracenedione
- 1,4-Diamino-9,10-dihydroxyanthracene
- 9,10-Diphenylanthracene
Uniqueness
1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
88605-34-9 |
|---|---|
Fórmula molecular |
C21H15ClN2O4 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
1,4-diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-11-3-5-12(6-4-11)28-16-9-15(23)17-18(19(16)24)21(26)14-8-10(22)2-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |
Clave InChI |
BROUSPLQYIXOEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



